molecular formula C7H12ClNS B2928855 Ethyl[(thiophen-3-yl)methyl]amine hydrochloride CAS No. 1158198-70-9

Ethyl[(thiophen-3-yl)methyl]amine hydrochloride

Cat. No.: B2928855
CAS No.: 1158198-70-9
M. Wt: 177.69
InChI Key: PPWFKRMBCRYCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[(thiophen-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C7H11NS·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(thiophen-3-yl)methyl]amine hydrochloride typically involves the reaction of thiophene derivatives with ethylamine. One common method includes the following steps:

    Formation of 3-thiophenemethyl chloride: Thiophene is chlorinated to form 3-thiophenemethyl chloride.

    Reaction with ethylamine: The 3-thiophenemethyl chloride is then reacted with ethylamine to form ethyl[(thiophen-3-yl)methyl]amine.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(thiophen-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl[(thiophen-3-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-ethylamine: Similar structure but with an ethyl group attached to the thiophene ring.

    3-Ethynylthiophene: Contains an ethynyl group instead of an ethylamine group.

    Thienylmethylamine: Lacks the ethyl group present in ethyl[(thiophen-3-yl)methyl]amine hydrochloride.

Uniqueness

This compound is unique due to the presence of both the thiophene ring and the ethylamine group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-2-8-5-7-3-4-9-6-7;/h3-4,6,8H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRXHCBCJDBLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CSC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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